3-Fluorophthalic acid
Overview
Description
Synthesis Analysis
The synthesis of coordination frameworks involving 3-fluorophthalic acid typically employs hydrothermal reactions. For instance, reactions involving Pb(NO3)2 and 3-fluorophthalic acid in the presence of other organic ligands have resulted in the formation of coordination polymers with distinct structural features and luminescence properties. The in situ decarboxylation of 3-fluorophthalic acid during these processes can also yield derivatives like 3-fluorobenzoic acid, demonstrating the compound's versatility in synthetic chemistry (Song et al., 2014).
Molecular Structure Analysis
3-Fluorophthalic acid-based coordination frameworks exhibit diverse molecular architectures. These include two-dimensional (2D) and three-dimensional (3D) structures, with varying coordination modes for the 3-fluorophthalic acid ligands. The structural diversity is influenced by the metal ions used and the presence of other coordinating ligands, leading to a variety of coordination geometries and supramolecular architectures. These structures are characterized by their unique bridging coordination modes and the formation of complex topologies (Cha et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 3-fluorophthalic acid in coordination chemistry involves its ability to act as a bridging ligand between metal ions, facilitating the construction of polymers with intricate network structures. The presence of the fluorine atom contributes to the unique properties of the resulting coordination polymers, including potential applications in luminescence and as sensors. The ligand's coordination behavior is critical for the formation of MOFs with desired physical and chemical properties.
Physical Properties Analysis
The physical properties of materials derived from 3-fluorophthalic acid, such as luminescence, are attributed to the π*–π transitions of the ligands within the coordination frameworks. These properties are significantly influenced by the molecular structure and the nature of the metal-ligand interactions. The study of these properties is essential for the development of functional materials for optical and electronic applications (Song et al., 2014).
Scientific Research Applications
Biological Transformation : One study explored the biotransformations of 3-fluorophthalic acid using mutant strains of Pseudomonas testosteroni. These mutants were found to accumulate hydroxylated products of 3-fluorophthalic acid, indicating its potential in biological processes and the synthesis of related compounds (Martin, Baker, & Ribbons, 1987).
Coordination Chemistry : A study on the hydrothermal synthesis of lead(II) coordination frameworks with 3-fluorophthalic acid revealed the formation of two coordination polymers with distinct structures and luminescence properties. This suggests the utility of 3-fluorophthalic acid in creating novel materials with specific luminescent characteristics (Song et al., 2014).
Fluorescence Studies : Research on the fluorogenic reaction of indol-3-yl acids with o-phthalaldehyde highlighted the role of 3-fluorophthalic acid in enhancing fluorescence signals, which can be crucial for analytical methods in biochemistry (Pastore, Nicola, & Lima, 1984).
Food Chemistry : A novel fluorometric flow-injection analytical system used 3-fluorophthalic acid derivatives for determining tannin and amino acid levels in tea, indicating its application in the analysis of food and beverage quality (Hung et al., 2010).
Material Science : A study on the architectures of transition metal(II) polymeric frameworks constructed from 3-fluorophthalic acid demonstrated the ability to create diverse structures with different properties, indicating its use in material science and nanotechnology (Cha et al., 2012).
Fluorometry in Biological Systems : Research on an enzymatic oxygen scavenging system for improved dye stability in single-molecule experiments indicated the utility of 3-fluorophthalic acid derivatives in enhancing the performance of fluorophores in complex biological systems (Aitken, Marshall, & Puglisi, 2008).
Safety And Hazards
3-Fluorophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
3-fluorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCQSMSCEJBIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935884 | |
Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophthalic acid | |
CAS RN |
1583-67-1 | |
Record name | 3-Fluorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1583-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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